molecular formula C9H15BrO2 B13249173 2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane

2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane

Cat. No.: B13249173
M. Wt: 235.12 g/mol
InChI Key: SYNLQUYCQPCMKX-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1,4-dioxaspiro[44]nonane is a chemical compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane can be achieved through several routes. One common method involves the reaction of 1,4-dioxaspiro[4.4]nonane with 2-bromoethanol in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alkanes or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(2-azidoethyl)-1,4-dioxaspiro[4.4]nonane.

Scientific Research Applications

2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex spiro compounds and other organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving spiro compounds.

    Industry: Used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with various molecular targets. The bromine atom in the compound can act as a leaving group, making it reactive towards nucleophiles. This reactivity allows the compound to participate in various substitution and addition reactions, which can be exploited in synthetic chemistry and drug design.

Comparison with Similar Compounds

Similar compounds to 2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane include:

    1,6-Dioxaspiro[4.4]nonane: A related spiro compound with similar structural features but different reactivity.

    2,7-Diazaspiro[3.5]nonane: Another spiro compound with nitrogen atoms in the ring structure, offering different chemical properties and applications.

    2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]nonane: A derivative with additional methyl groups, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromoethyl group, which allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

3-(2-bromoethyl)-1,4-dioxaspiro[4.4]nonane

InChI

InChI=1S/C9H15BrO2/c10-6-3-8-7-11-9(12-8)4-1-2-5-9/h8H,1-7H2

InChI Key

SYNLQUYCQPCMKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OCC(O2)CCBr

Origin of Product

United States

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